molecular formula C12H12N2O B116751 5-(4-Methoxyphenyl)pyridin-2-amine CAS No. 503536-75-2

5-(4-Methoxyphenyl)pyridin-2-amine

Cat. No.: B116751
CAS No.: 503536-75-2
M. Wt: 200.24 g/mol
InChI Key: CSWWIPYFIQSGFG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amine group at the second position and a methoxyphenyl group at the fifth position

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase (ache) and tubulin polymerization . AChE plays a crucial role in nerve function, and tubulin is a key protein in cell division. Therefore, these could potentially be the targets of 5-(4-Methoxyphenyl)pyridin-2-amine.

Mode of Action

Similar compounds have been found to inhibit ache and tubulin polymerization . Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission. Inhibition of tubulin polymerization can disrupt cell division, potentially leading to cell death.

Pharmacokinetics

Similar compounds have been found to have satisfactory drug-like characteristics and adme properties . These properties can impact the bioavailability of the compound, determining how much of the drug reaches its target site in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(4-Methoxyphenyl)pyridin-2-amine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 4-methoxyphenyl with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

5-(4-Methoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. Compared to 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, the pyridine derivative exhibits different binding affinities and selectivities towards molecular targets. This uniqueness makes it a valuable compound for developing selective inhibitors and probes in biochemical research .

Properties

IUPAC Name

5-(4-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWWIPYFIQSGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602413
Record name 5-(4-Methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503536-75-2
Record name 5-(4-Methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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